Hydroxylated Linker Confers Enhanced Oral Bioavailability vs. Non-Hydroxylated Analog RTC-5
RTC-30 contains a hydroxylated N-linked linker absent in RTC-5, which substantially increases oral bioavailability [1]. In mouse pharmacokinetic studies, RTC-30 achieved oral absorption of 36–50%, nearly double the 15–18% observed for RTC-5, while maintaining similar clearance (44 mL/min/kg for RTC-30 vs. 42 mL/min/kg for RTC-5) and half-life (0.81 h vs. 0.61 h) [2].
| Evidence Dimension | Oral Bioavailability (% absorbed) |
|---|---|
| Target Compound Data | 36–50% |
| Comparator Or Baseline | RTC-5: 15–18% |
| Quantified Difference | Approximately 2-fold increase in oral absorption |
| Conditions | Mouse pharmacokinetic studies; IP absorption 62–94% (RTC-30) vs. 34–38% (RTC-5) [2]. |
Why This Matters
This direct head-to-head PK comparison provides quantifiable justification for selecting RTC-30 over RTC-5 for in vivo studies where oral dosing and adequate systemic exposure are critical.
- [1] Kastrinsky DB, Sangodkar J, Zaware N, Izadmehr S, Dhawan NS, Narla G, Ohlmeyer M. Reengineered tricyclic anti-cancer agents. Bioorg Med Chem. 2015 Oct 1;23(19):6528-34. doi: 10.1016/j.bmc.2015.07.007. View Source
- [2] Kastrinsky DB, Sangodkar J, Zaware N, Izadmehr S, Dhawan NS, Narla G, Ohlmeyer M. Reengineered tricyclic anti-cancer agents. Bioorg Med Chem. 2015 Oct 1;23(19):6528-34. doi: 10.1016/j.bmc.2015.07.007. View Source
